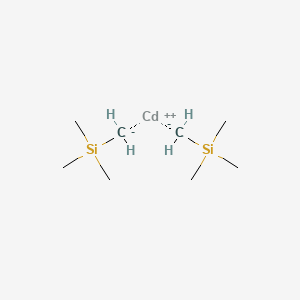

Cadmium, bis(trimethylsilyl)methyl)-

Description

BenchChem offers high-quality Cadmium, bis(trimethylsilyl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium, bis(trimethylsilyl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

63835-91-6 |

|---|---|

Molecular Formula |

C8H22CdSi2 |

Molecular Weight |

286.84 g/mol |

IUPAC Name |

cadmium(2+);methanidyl(trimethyl)silane |

InChI |

InChI=1S/2C4H11Si.Cd/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |

InChI Key |

MTUYBLCSWNVJRF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Cd+2] |

Origin of Product |

United States |

Synthesis of Bis Trimethylsilyl Methyl Cadmium

Grignard Reagent Mediated Synthesis

Grignard reagents are a cornerstone in organometallic synthesis for creating carbon-metal bonds. This pathway involves the reaction of a pre-formed (trimethylsilyl)methyl magnesium halide with an anhydrous cadmium(II) halide in an appropriate aprotic solvent.

Reaction of Anhydrous Cadmium(II) Iodide with [(Trimethylsilyl)methyl]magnesium Chloride

The synthesis of the target compound can be achieved through the reaction of anhydrous cadmium(II) iodide (CdI₂) with [(trimethylsilyl)methyl]magnesium chloride ((CH₃)₃SiCH₂MgCl). acs.org This Grignard reagent is typically prepared by reacting (chloromethyl)trimethylsilane with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgorgsyn.org

The subsequent reaction involves a salt metathesis where two equivalents of the Grignard reagent are added to one equivalent of anhydrous cadmium(II) iodide. The reaction drives to completion with the formation of the desired Bis[(trimethylsilyl)methyl]cadmium and a magnesium halide salt precipitate.

Reaction Scheme: 2 (CH₃)₃SiCH₂MgCl + CdI₂ → Cd(CH₂Si(CH₃)₃)₂ + 2 MgClI

The product is then isolated from the reaction mixture by filtration to remove the magnesium salts, followed by removal of the solvent under vacuum.

Reaction of Anhydrous Cadmium(II) Bromide with Organomagnesium Species

A similar synthetic approach utilizes anhydrous cadmium(II) bromide (CdBr₂) as the cadmium source. acs.org The organomagnesium species, such as [(trimethylsilyl)methyl]magnesium chloride or the corresponding bromide, reacts with CdBr₂ in a 2:1 stoichiometric ratio. acs.org The reaction proceeds via the same salt metathesis mechanism described for cadmium(II) iodide.

Reaction Scheme: 2 (CH₃)₃SiCH₂MgX + CdBr₂ → Cd(CH₂Si(CH₃)₃)₂ + 2 MgXBr (X = Cl or Br)

The choice between cadmium iodide and cadmium bromide can depend on factors like solubility, reactivity, and the ease of separation of the resulting magnesium halide byproducts.

Organolithium Compound Transmetalation Routes

Transmetalation involving highly reactive organolithium compounds is another effective method for synthesizing organocadmium compounds. This route involves the transfer of the alkyl group from lithium to cadmium, driven by the formation of a stable lithium halide salt.

Reaction of Bis(trimethylsilyl)methyllithium (B8397086) with Cadmium(II) Halides

The reaction between bis(trimethylsilyl)methyllithium ([(CH₃)₃Si]₂CHLi) and a cadmium(II) halide, such as cadmium(II) chloride (CdCl₂), is a viable, though less direct, route to a related class of compounds. For the synthesis of the title compound, the analogous (trimethylsilyl)methyllithium (B167594) would be used. wikipedia.org A general procedure for related compounds involves the slow addition of a solution of the organolithium reagent to a stirred suspension of the anhydrous cadmium(II) halide in a hydrocarbon solvent like hexane (B92381) at reduced temperatures. nih.gov

Reaction Scheme (using (trimethylsilyl)methyllithium): 2 (CH₃)₃SiCH₂Li + CdCl₂ → Cd(CH₂Si(CH₃)₃)₂ + 2 LiCl

The reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete reaction. nih.gov The formation of lithium chloride, which precipitates from the nonpolar solvent, facilitates the isolation of the soluble organocadmium product by filtration and subsequent solvent evaporation. nih.gov

Reaction of Tris(trimethylsilyl)methyllithium with Cadmium(II) Halides (for related compounds)

For the synthesis of the even more sterically hindered analogue, di[tris(trimethylsilyl)methyl]cadmium, tris(trimethylsilyl)methyllithium ([(CH₃)₃Si]₃CLi) is reacted with anhydrous cadmium halides. This reaction produces a compound, [((CH₃)₃Si)₃C]₂Cd, which exhibits remarkable thermal and chemical stability, decomposing only at temperatures above 300°C. This stability is attributed to the extreme steric bulk of the tris(trimethylsilyl)methyl ligands, which effectively shield the central cadmium atom.

Reaction of [(Dimethylsilyl)bis(trimethylsilyl)methyl]lithium with Cadmium(II) Chloride

Alternative Synthetic Methodologies (e.g., from Metal Silylzinc Precursors for Analogs)

Alternative synthetic routes to organocadmium compounds and their analogs can provide access to a wider range of structures and potentially offer milder reaction conditions or improved selectivity. One such approach involves the use of organozinc precursors, which can then undergo transmetalation with a cadmium salt. While a direct synthesis of Bis[(trimethylsilyl)methyl]cadmium from a silylzinc precursor is not prominently described, the general principle of using organozinc compounds to prepare organocadmium reagents is a valid strategy. researchgate.net

The synthesis of the required organozinc precursor, bis[(trimethylsilyl)methyl]zinc, could be achieved by reacting (trimethylsilyl)methyl-containing alkyl halides with zinc metal. The subsequent reaction with a cadmium salt would then yield the target organocadmium compound. This method's viability is supported by the known preparation of various organozinc and organocadmium compounds from the corresponding metals and alkyl halides, sometimes stimulated by transition metal derivatives. researchgate.net

A general representation of this two-step approach is:

2 (CH₃)₃SiCH₂X + Zn → [(CH₃)₃SiCH₂]₂Zn + ZnX₂

[(CH₃)₃SiCH₂]₂Zn + CdY₂ → [(CH₃)₃SiCH₂]₂Cd + ZnY₂

Where X and Y are halides.

This methodology highlights the broader context of organometallic synthesis where the interchange of metals (transmetalation) is a powerful tool for accessing a variety of compounds. The reactivity of the organometallic reagent is often modulated by the identity of the metal, with organozinc compounds generally being less reactive than their organolithium or Grignard counterparts. wikipedia.org

The following table summarizes the key reagents and typical conditions for the synthesis of organocadmium compounds based on analogous preparations.

| Method | Cadmium Source | Alkylating Agent | Typical Solvent | Key Conditions |

| Primary Synthesis | CdCl₂ or CdBr₂ | (CH₃)₃SiCH₂Li or (CH₃)₃SiCH₂MgCl | Diethyl ether or Hexane | Inert atmosphere (Argon), Room temperature |

| Alternative (via Zinc) | CdCl₂ or CdBr₂ | [(CH₃)₃SiCH₂]₂Zn | Diethyl ether or THF | Inert atmosphere (Argon) |

Reactivity and Transformation Pathways of Bis Trimethylsilyl Methyl Cadmium

Reactions with Protic Reagents

Organocadmium compounds are generally reactive towards protic reagents, which leads to the cleavage of the Cd-C bond. This reactivity is a hallmark of organometallic compounds where the metal is more electropositive than carbon.

Interaction with Water and Alcohols

While direct studies on bis[(trimethylsilyl)methyl]cadmium are specific, the behavior of dialkylcadmium compounds with water and alcohols establishes a clear precedent. The reaction of dialkylcadmium compounds, such as dimethylcadmium (B1197958), with water is vigorous and results in the formation of the corresponding alkane and cadmium hydroxide. wikipedia.org This occurs through the protonolysis of the cadmium-carbon bond.

A similar reaction pathway is expected for bis[(trimethylsilyl)methyl]cadmium. Upon interaction with water, the compound would undergo hydrolysis to yield tetramethylsilane (B1202638) and cadmium(II) hydroxide.

Reaction with Water: Cd(CH₂Si(CH₃)₃)₂ + 2 H₂O → 2 CH₃Si(CH₃)₃ + Cd(OH)₂

When reacting with alcohols (ROH), the expected products are the corresponding alkane and a cadmium alkoxide. The alcohol's proton cleaves the Cd-C bond, and the remaining alkoxide group coordinates to the cadmium center.

Reaction with Alcohols: Cd(CH₂Si(CH₃)₃)₂ + 2 ROH → 2 CH₃Si(CH₃)₃ + Cd(OR)₂

Table 1: Predicted Products from Reactions with Protic Reagents

| Protic Reagent | Formula | Predicted Cadmium Product | Predicted Organic Product |

|---|---|---|---|

| Water | H₂O | Cadmium(II) hydroxide | Tetramethylsilane |

| Methanol | CH₃OH | Cadmium(II) methoxide | Tetramethylsilane |

| Ethanol | C₂H₅OH | Cadmium(II) ethoxide | Tetramethylsilane |

Reactivity with Thiols

Thiols (RSH), being protic, react with organometallic compounds in a manner analogous to water and alcohols. The thiol group's proton is acidic enough to facilitate the cleavage of the cadmium-carbon bond. In biological systems and coordination chemistry, cadmium has a high affinity for sulfur-containing ligands, forming stable cadmium-thiolate complexes. researchgate.netnih.gov This strong affinity suggests that the reaction with thiols is thermodynamically favorable.

The reaction of bis[(trimethylsilyl)methyl]cadmium with a thiol would result in the formation of tetramethylsilane and a cadmium thiolate. Depending on the stoichiometry, either a mixed alkyl-thiolate complex or a bis(thiolate) complex could be formed.

Reaction with Thiols (2 equivalents): Cd(CH₂Si(CH₃)₃)₂ + 2 RSH → 2 CH₃Si(CH₃)₃ + Cd(SR)₂

This reactivity is fundamental to the use of cadmium precursors in the synthesis of cadmium sulfide (B99878) materials and for understanding the interaction of organocadmium compounds with biological molecules containing sulfhydryl groups. researchgate.net

Oxidation Processes

Bis[(trimethylsilyl)methyl]cadmium is sensitive to oxidation, particularly by molecular oxygen. These processes can lead to the formation of peroxo derivatives and ultimately decomposition.

Formation of Peroxo Derivatives

The interaction of dialkylcadmium compounds with oxygen can lead to the insertion of oxygen into the cadmium-carbon bond, forming organometallic peroxides. For bis[(trimethylsilyl)methyl]cadmium, a controlled reaction with oxygen at low temperatures would be expected to yield an alkylperoxo species, [((CH₃)₃SiCH₂)CdOO]₂. These types of compounds are often dimeric.

Further reaction or rearrangement can lead to the formation of various oxygenated products. The initial product is often an alkylperoxocadmium alkyl, which can then react further.

Initial Oxygen Insertion: Cd(CH₂Si(CH₃)₃)₂ + O₂ → (CH₃)₃SiCH₂-Cd-OO-CH₂Si(CH₃)₃

These peroxo derivatives are typically unstable and can be intermediates in the formation of more stable alkoxides or oxides upon decomposition. The chemistry of bis(trimethylsilyl) peroxide itself is well-documented as a versatile oxidizing agent, though its formation from an organocadmium precursor is a distinct pathway. researchgate.netorganic-chemistry.orgwikipedia.org

Mechanistic Studies of Auto-oxidation and Peroxide Formation (referencing dimethylcadmium analogy)

The auto-oxidation of dialkylcadmium compounds like dimethylcadmium is understood to proceed through a free-radical chain mechanism. This provides a valuable model for the auto-oxidation of bis[(trimethylsilyl)methyl]cadmium.

The mechanism is proposed to involve the following steps:

Initiation: A homolytic cleavage of the Cd-C bond, or reaction with a trace initiator, generates an alkyl radical (R·). CdR₂ → CdR· + R·

Propagation: The alkyl radical rapidly reacts with molecular oxygen to form a peroxyl radical (ROO·). This radical then reacts with another molecule of the dialkylcadmium, propagating the chain and forming an alkylperoxo product while regenerating an alkyl radical. R· + O₂ → ROO· ROO· + CdR₂ → ROOCdR + R·

Termination: The chain reaction is terminated by the combination of any two radical species. 2 R· → R-R 2 ROO· → ROOR + O₂ R· + ROO· → ROOR

By analogy, the auto-oxidation of bis[(trimethylsilyl)methyl]cadmium would generate the (trimethylsilyl)methyl radical, which then drives the chain reaction to form the corresponding cadmium peroxo species. The bulky nature of the (trimethylsilyl)methyl group may influence the kinetics and stability of the radical intermediates compared to the methyl group in dimethylcadmium.

Ligand Exchange and Metathesis Reactions

The ligands in bis[(trimethylsilyl)methyl]cadmium can be substituted through various exchange and metathesis reactions. These reactions are crucial for synthesizing new organocadmium compounds and other metal complexes.

Salt metathesis is a common method for the synthesis of organometallic compounds. For instance, bis[(trimethylsilyl)methyl]cadmium can be synthesized by the reaction of a cadmium dihalide (like CdCl₂) with two equivalents of a suitable salt of the trimethylsilylmethyl anion, such as [LiCH(SiMe₃)₂] or [NaCH(SiMe₃)₂]. nih.govmdpi.com

Synthesis via Salt Metathesis: CdCl₂ + 2 LiCH(SiMe₃)₂ → Cd(CH₂Si(CH₃)₃)₂ + 2 LiCl

Conversely, the bis(trimethylsilyl)methyl ligand can be transferred to other metals in metathesis reactions. Ligand exchange also occurs with neutral Lewis bases. Due to the electron-deficient nature of the cadmium center in its dialkyl form, it acts as a Lewis acid. It can form stable adducts with Lewis bases like ethers, amines, or pyridines. A well-characterized example is the formation of a yellow, air-sensitive adduct between dimethylcadmium and 2,2'-bipyridine. wikipedia.org Similarly, bis[(trimethylsilyl)methyl]cadmium reacts with 2,2'-bipyridyl to form a four-coordinate complex where the bipyridyl ligand is symmetrically bound to the cadmium center. researchgate.net

Table 2: Examples of Ligand Exchange and Metathesis Reactions

| Reaction Type | Reactants | Product(s) |

|---|---|---|

| Salt Metathesis | Cadmium chloride, Bis(trimethylsilyl)methyllithium (B8397086) | Bis[(trimethylsilyl)methyl]cadmium, Lithium chloride |

| Adduct Formation | Bis[(trimethylsilyl)methyl]cadmium, 2,2'-Bipyridyl | Bipyridylbis(trimethylsilylmethyl)cadmium(II) |

Exchange Reactions with Organometallic Species (e.g., Methylcadmium Alkoxides and Alkylzinc Alkoxides)

Exchange reactions are a common feature in organometallic chemistry, allowing for the redistribution of ligands between metal centers. In the context of bis[(trimethylsilyl)methyl]cadmium, such reactions with other organometallic species like methylcadmium alkoxides or alkylzinc alkoxides would involve the scrambling of the trimethylsilylmethyl group and the alkoxide or alkyl groups respectively.

While specific studies on the exchange reactions of bis[(trimethylsilyl)methyl]cadmium with methylcadmium alkoxides and alkylzinc alkoxides are not extensively detailed in the available literature, the general principles of such equilibria in organocadmium and organozinc compounds are well-established. These reactions are typically driven by the relative thermodynamic stabilities of the reactants and products and can be influenced by factors such as solvent and temperature. For instance, in the synthesis of cadmium selenide (B1212193) nanocrystals, ligand exchange reactions are fundamental, where surface ligands on the nanocrystals are exchanged with other ligands present in the solution. escholarship.org Similarly, exchange reactions have been observed between dimethylcadmium and bis(trifluoromethyl)mercury. researchgate.net

The general scheme for such an exchange reaction can be represented as:

(Me₃SiCH₂)₂Cd + R'MOR → (Me₃SiCH₂)CdOR + (Me₃SiCH₂)MR'

Where M = Cd or Zn, and R' = alkyl or another organic group.

Metathesis Reactions with Halogenated Compounds (e.g., MeI, Me₃SiX, Me₃SnX for Cadmium-Hydride Bonds)

Metathesis reactions provide a valuable route for the formation of new chemical bonds. The reaction of bis[(trimethylsilyl)methyl]cadmium with halogenated compounds like methyl iodide (MeI), trimethylsilyl (B98337) halides (Me₃SiX), and trimethyltin (B158744) halides (Me₃SnX) would be expected to proceed via a metathetical pathway. Although the prompt mentions metathesis for cadmium-hydride bonds, bis[(trimethylsilyl)methyl]cadmium does not possess a hydride ligand. Therefore, the reactivity described here pertains to the cleavage of the cadmium-carbon bond.

Reactions of this nature with other organometallic compounds have been documented. For example, a dinuclear titanium complex has been shown to react with methyl iodide and trimethylsilyl chloride. nih.gov While direct evidence for bis[(trimethylsilyl)methyl]cadmium is scarce, analogous reactions with other organometallic compounds suggest that the reaction would proceed as follows:

(Me₃SiCH₂)₂Cd + 2 RX → 2 Me₃SiCH₂X + CdR₂

Where RX = MeI, Me₃SiX, or Me₃SnX.

This type of reaction is a common strategy for the synthesis of various organometallic and organic compounds. encyclopedia.pubwikipedia.org

Insertion Reactions

Insertion reactions involve the introduction of an unsaturated molecule, such as carbon dioxide or carbon disulfide, into an existing metal-ligand bond. For bis[(trimethylsilyl)methyl]cadmium, this would entail the insertion into the cadmium-carbon bond.

Carbon Dioxide (CO₂) Insertion into Cadmium-Ligand Bonds

The proposed mechanism would involve the nucleophilic attack of the carbanionic carbon of the trimethylsilylmethyl group on the electrophilic carbon of CO₂, leading to the formation of a cadmium acetate (B1210297) derivative.

(Me₃SiCH₂)₂Cd + 2 CO₂ → (Me₃SiCH₂COO)₂Cd

Kinetic studies on CO₂ insertion into other late-transition metal alkyl species have shown that the reaction is facile and can occur at room temperature, influenced by factors such as the trans-influence of other ligands and the solvent polarity. nih.gov

Carbon Disulfide (CS₂) Insertion into Cadmium-Hydride Bonds

As previously noted, bis[(trimethylsilyl)methyl]cadmium lacks a cadmium-hydride bond. Therefore, the insertion of carbon disulfide (CS₂) would occur into the cadmium-carbon bond. The insertion of CS₂ into metal-carbon bonds is a known reaction that typically yields dithiocarboxylate complexes.

The reaction with bis[(trimethylsilyl)methyl]cadmium would be expected to proceed as follows:

(Me₃SiCH₂)₂Cd + 2 CS₂ → (Me₃SiCH₂CSS)₂Cd

This reaction would result in the formation of a bis(dithioacetate)cadmium complex. Organocatalytic insertion of CS₂ into other organic molecules like epoxides has been reported, highlighting the general reactivity of CS₂ as an electrophile. rsc.org

Thermal Decomposition Pathways

The thermal stability of organometallic compounds is a critical aspect of their chemistry, determining their utility in various applications. The decomposition of these compounds can proceed through several mechanisms.

Heterolytic Decomposition Mechanisms

Heterolytic decomposition involves the cleavage of a chemical bond where one fragment retains both of the bonding electrons. In the case of bis[(trimethylsilyl)methyl]cadmium, this would imply the cleavage of the cadmium-carbon bond to produce a (trimethylsilyl)methyl anion and a [(trimethylsilyl)methyl]cadmium cation.

While specific studies on the heterolytic decomposition of bis[(trimethylsilyl)methyl]cadmium are not detailed, the thermal decomposition of related bis(N-alkyldithiocarbamato)cadmium(II) complexes has been shown to proceed via a heterolytic C-S bond cleavage. nih.gov This process yields alkyl isothiocyanate and cadmium sulfide. The decomposition was found to be coupled to deprotonation of an -NH group, a feature absent in bis[(trimethylsilyl)methyl]cadmium.

For bis[(trimethylsilyl)methyl]cadmium, a plausible heterolytic decomposition pathway could be initiated by the cleavage of one Cd-C bond:

(Me₃SiCH₂)₂Cd → [ (Me₃SiCH₂)Cd]⁺ + [Me₃SiCH₂]⁻

The resulting highly reactive ionic species would likely undergo further reactions, such as rearrangement or reaction with the solvent. The bulky trimethylsilylmethyl ligands are known to stabilize metal centers, which might suggest a higher temperature is required for such a decomposition pathway compared to less sterically hindered organocadmium compounds. nih.gov The general thermal behavior of various cadmium complexes has been investigated, often leading to the formation of cadmium oxide or other cadmium-containing materials upon heating. jchemlett.com

Free-Radical Decomposition Processes

The thermal stability of organometallic compounds is intrinsically linked to the strength of the metal-carbon bond. In the absence of lower energy pathways, the application of sufficient thermal energy can induce the homolytic cleavage of this bond, leading to a free-radical decomposition process. unacademy.comacademie-sciences.fr While specific experimental studies detailing the pyrolysis of bis[(trimethylsilyl)methyl]cadmium are not extensively documented in the surveyed literature, a plausible decomposition mechanism can be proposed based on the well-established principles of organometallic thermolysis. academie-sciences.fr

The decomposition is likely initiated by the homolytic fission of one of the cadmium-carbon bonds, which is typically the most labile bond in such dialkylcadmium compounds. This initiation step generates a bis(trimethylsilyl)methyl radical and a [(trimethylsilyl)methyl]cadmium radical intermediate.

Initiation Step: Cd[CH(Si(CH₃)₃)₂]₂ → •CH(Si(CH₃)₃)₂ + •CdCH(Si(CH₃)₃)₂

The bis(trimethylsilyl)methyl radical, •CH(Si(CH₃)₃)₂, is a relatively stable radical due to the steric bulk of the two trimethylsilyl groups, which kinetically hinders rapid dimerization or disproportionation reactions. nrel.gov However, once formed, these radicals can participate in several propagation or termination steps, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another alkyl group to form the neutral species, CH₂(Si(CH₃)₃)₂.

Dimerization: Two radicals can combine to form a dimer, 1,1,2,2-tetrakis(trimethylsilyl)ethane.

Disproportionation: One radical may transfer a hydrogen atom to another, yielding CH₂(Si(CH₃)₃)₂ and the carbene :C(Si(CH₃)₃)₂.

Reactions with Transition Metal Complexes

Bis[(trimethylsilyl)methyl]cadmium can act as a potent reducing and alkylating agent in reactions with various transition metal complexes. A notable transformation is its reaction with certain vanadium complexes, which leads to the reduction of the organocadmium compound and the formation of elemental metallic cadmium.

Research by G.A. Razuvaev and colleagues demonstrated that organocadmium compounds (CdR₂) react with bis(cyclopentadienyl)vanadium(II), also known as vanadocene, in toluene (B28343) at room temperature. These reactions result in the quantitative precipitation of metallic cadmium and the formation of vanadium(IV) derivatives. The general reaction proceeds via the transfer of the alkyl groups from cadmium to vanadium, followed by the decomposition of the unstable intermediate organovanadium species.

2 Cp₂V + CdR₂ → 2 Cp₂VR + Cd

While specific studies detailing this reaction with R = -CH(Si(CH₃)₃)₂ were not found in the surveyed literature, the established reactivity pattern of simpler dialkylcadmium compounds provides a strong precedent. In these documented reactions, the organocadmium compound effectively reduces the vanadium center. The resulting vanadium(IV) compounds, Cp₂VR₂, are often thermally unstable and decompose to yield Cp₂VR. The stability of the Cp₂VR₂ intermediate is dependent on the nature of the alkyl group 'R'.

The table below summarizes the products and yields from the reaction of bis(cyclopentadienyl)vanadium (B1143444) with various organocadmium compounds, illustrating the general pathway leading to metallic cadmium formation.

| Organocadmium Reactant (CdR₂) | Vanadium Product(s) | Cadmium Product | Yield of Metallic Cd (%) |

|---|---|---|---|

| Diethylcadmium (R = C₂H₅) | Cp₂V(C₂H₅), Ethane, Ethylene | Metallic Cadmium (Cd) | 95 |

| Diphenylcadmium (R = C₆H₅) | Cp₂V(C₆H₅) | Metallic Cadmium (Cd) | 98 |

| Dibenzylcadmium (R = CH₂C₆H₅) | Cp₂V(CH₂C₆H₅), Toluene | Metallic Cadmium (Cd) | 96 |

This reductive elimination of metallic cadmium is a characteristic reaction for organocadmium compounds with suitable low-valent transition metal complexes, highlighting a key pathway in the transformation of bis[(trimethylsilyl)methyl]cadmium.

Structural Elucidation and Spectroscopic Analysis of Bis Trimethylsilyl Methyl Cadmium Complexes

X-ray Crystallographic Investigations

X-ray crystallography has been instrumental in determining the precise three-dimensional structures of bis[(trimethylsilyl)methyl]cadmium complexes in the solid state. These studies have revealed details about their coordination geometries, bond lengths, and angles, which are crucial for understanding their chemical reactivity.

Solid-State Structures of Bis[(trimethylsilyl)methyl]cadmium Derivatives

While the crystal structure of the parent bis[(trimethylsilyl)methyl]cadmium is not extensively detailed in the reviewed literature, structural data for its derivatives provide significant understanding. For instance, the related compound, bis{2-(dimethylamino)phenylmethyl}cadmium, has been characterized by single-crystal X-ray diffraction. nih.gov This derivative crystallizes in the triclinic system. nih.gov In this structure, the cadmium(II) cation is four-coordinate, bonded to two nitrogen atoms and two carbon atoms, resulting in an irregular coordination polyhedron. nih.gov

Crystal Structures of Adducts and Coordination Complexes (e.g., Bipyridylbis(trimethylsilylmethyl)cadmium(II) Hemibipyridyl)

A well-studied example is the adduct formed between bis[(trimethylsilyl)methyl]cadmium and 2,2'-bipyridyl, which crystallizes as bipyridylbis(trimethylsilylmethyl)cadmium(II) hemibipyridyl. cdnsciencepub.comresearchgate.net The crystal structure of this complex has been solved and refined, revealing a monoclinic crystal system with the space group P2₁/c. cdnsciencepub.comresearchgate.net The unit cell contains four cadmium-containing molecules and two bipyridyl molecules of crystallization. cdnsciencepub.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (pm) | 887.4(4) |

| b (pm) | 947.0(5) |

| c (pm) | 3245(1) |

| β (°) | 92.01(4) |

Analysis of Coordination Geometry and Bond Parameters (e.g., C-Cd-C Angles, Cd-N Distances)

In the bipyridyl adduct, the cadmium atom is four-coordinate, with a geometry that is closely related to a linear dialkylcadmium compound. cdnsciencepub.comresearchgate.net The C-Cd-C bond angle is 156(2)°, showing a distortion from perfect linearity. cdnsciencepub.comresearchgate.net The bipyridyl ligand is weakly and symmetrically bound to the cadmium center, with Cd-N distances of 252 and 253 pm. cdnsciencepub.comresearchgate.net The N-Cd-N angle within the chelate ring is 65(1)°. cdnsciencepub.comresearchgate.net The mean Cd-C bond distance is 214 pm. researchgate.net

For the bis{2-(dimethylamino)phenylmethyl}cadmium derivative, the Cd-C bond lengths are 2.166(4) Å and 2.169(3) Å, while the Cd-N bond lengths are 2.503(3) Å and 2.513(4) Å. nih.gov The C-Cd-C bond angle in this complex is 167.3(1)°. nih.gov

| Complex | Parameter | Value |

|---|---|---|

| Bipyridylbis(trimethylsilylmethyl)cadmium(II) Hemibipyridyl | C-Cd-C Angle | 156(2)° |

| Cd-N Distance | 252, 253 pm | |

| N-Cd-N Angle | 65(1)° | |

| Cd-C Distance (mean) | 214 pm | |

| Bis{2-(dimethylamino)phenylmethyl}cadmium | C-Cd-C Angle | 167.3(1)° |

| Cd-C Distance | 2.166(4) Å, 2.169(3) Å | |

| Cd-N Distance | 2.503(3) Å, 2.513(4) Å |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. Both ¹H and ¹¹³Cd NMR have been utilized to characterize bis[(trimethylsilyl)methyl]cadmium complexes.

¹H NMR Studies of Chemical Shifts and Exchange Phenomena

¹¹³Cd NMR Spectroscopy for Coordination Environment Elucidation

¹¹³Cd is an NMR-active isotope of cadmium that is highly sensitive to the coordination environment of the cadmium atom. The chemical shift of the ¹¹³Cd nucleus covers a wide range and is indicative of the number and type of atoms bonded to the cadmium center. huji.ac.ilnorthwestern.edu Organocadmium compounds have a characteristic chemical shift range in ¹¹³Cd NMR spectra. huji.ac.il This technique is therefore valuable for elucidating the coordination sphere of cadmium in complexes like bis[(trimethylsilyl)methyl]cadmium and its adducts, providing insights into ligand binding and exchange processes in solution. huji.ac.il

Investigation of Coupling Constants in Solution

The study of coupling constants in solution through Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the bonding and structure of organometallic compounds like bis[(trimethylsilyl)methyl]cadmium. While specific coupling constant data for the parent bis[(trimethylsilyl)methyl]cadmium is not extensively detailed in the available literature, analysis of related cadmium complexes offers a framework for understanding the expected interactions.

For instance, in studies of tricyclohexylphosphine (B42057) derivatives of bis(2,6-difluorophenoxide)cadmium, significant changes in phosphorus-cadmium coupling constants (¹J(¹¹³Cd, ³¹P)) were observed upon ligand binding. These coupling constants are sensitive to the coordination environment of the cadmium center. researchgate.net This principle is directly applicable to bis[(trimethylsilyl)methyl]cadmium, where coupling between cadmium isotopes (¹¹¹Cd and ¹¹³Cd, both with spin I = 1/2) and adjacent nuclei such as ¹³C and ¹H of the trimethylsilylmethyl ligands would be expected.

The magnitude of these coupling constants, such as ¹J(¹¹³Cd, ¹³C) and ²J(¹¹³Cd, ¹H), would be indicative of the s-character of the hybrid orbitals forming the cadmium-carbon bond. A larger coupling constant generally suggests a greater s-character and a stronger bond. Furthermore, monitoring these coupling constants as a function of solvent or temperature can reveal dynamic processes, such as ligand exchange or changes in coordination number.

| Interaction | Expected Coupling Constant | Information Gained |

| ¹J(¹¹³Cd, ¹³C) | Varies with hybridization | s-character of the Cd-C bond |

| ²J(¹¹³Cd, ¹H) | Smaller than ¹J | Geometry and bond angles |

| ³J(¹H, ¹H) | Standard values | Conformation of the alkyl group |

This table represents expected interactions for bis[(trimethylsilyl)methyl]cadmium based on general principles of NMR spectroscopy.

Solution-State Aggregation and Oligomerization Studies

Organometallic compounds, particularly those with alkyl or silylmethyl ligands, often exhibit aggregation in solution, forming dimers, trimers, or higher oligomers. The degree of aggregation is influenced by the nature of the metal, the steric bulk of the ligands, the solvent, and the temperature. For alkali metal analogs of bis[(trimethylsilyl)methyl]cadmium, such as the lithium and sodium derivatives, extensive studies have been conducted to understand their solution-state behavior. mdpi.com

Cryoscopy, a classical method for determining molar mass in solution, has been employed to investigate the aggregation of these species. For example, cryoscopic measurements of [LiCH(SiMe₃)₂] in cyclohexane (B81311) have shown it to exist as a dimer. mdpi.com This is in contrast to the polymeric chain structure observed in the solid state for [NaCH(SiMe₃)₂]. mdpi.com

More advanced techniques like NMR Diffusion-Ordered Spectroscopy (DOSY) have proven invaluable for studying such systems. DOSY experiments allow for the determination of diffusion coefficients, which can be correlated to the size and, by extension, the aggregation state of molecules in solution. researchgate.netacs.org For alkali metal bis(trimethylsilyl)amide complexes, which are electronically and sterically similar to their bis(trimethylsilyl)methyl counterparts, DOSY NMR has been used to identify equilibria between different aggregation states. amazonaws.comncl.ac.uk For instance, concentration-dependent DOSY studies can distinguish between monomeric, dimeric, and higher oligomeric species coexisting in solution. researchgate.net

While specific studies on bis[(trimethylsilyl)methyl]cadmium are not prevalent, it is reasonable to infer that it may also exhibit aggregation in non-coordinating solvents, likely as a dimer or a low-order oligomer, driven by the desire of the cadmium center to increase its coordination number.

| Technique | Principle | Application to Aggregation Studies |

| Cryoscopy | Freezing point depression | Determination of molar mass in solution |

| NMR DOSY | Measures diffusion coefficients | Distinguishes between species of different sizes (monomer, dimer, etc.) |

This table outlines techniques used to study aggregation in solution for analogous alkali metal compounds.

Mass Spectrometry for Decomposition Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which can provide information about the molecular weight and structure of a compound, as well as its fragmentation and decomposition pathways. rsc.org In the context of bis[(trimethylsilyl)methyl]cadmium, mass spectrometry can be used to understand its thermal stability and the mechanisms by which it decomposes.

Upon ionization in the mass spectrometer, the molecular ion of bis[(trimethylsilyl)methyl]cadmium would be expected to undergo a series of fragmentation steps. The initial fragmentation would likely involve the cleavage of a cadmium-carbon bond, resulting in the loss of a trimethylsilylmethyl radical and the formation of a [CdCH(SiMe₃)₂]⁺ ion. Subsequent fragmentations could involve the loss of the second trimethylsilylmethyl group or rearrangements within the ligand itself.

A characteristic fragmentation pattern for trimethylsilyl (B98337) groups involves the loss of a methyl radical (CH₃•) to form a stable [M - 15]⁺ ion. Therefore, fragment ions corresponding to the loss of one or more methyl groups from the silicon atoms are anticipated. The analysis of these fragmentation patterns can help to piece together the decomposition pathway of the parent molecule.

| Putative Fragment Ion | m/z (relative to isotopes) | Proposed Origin |

| [Cd(CH(SiMe₃)₂)₂]⁺ | M⁺ | Molecular ion |

| [CdCH(SiMe₃)₂]⁺ | M - 87 | Loss of a •CH(SiMe₃)₂ radical |

| [CH(SiMe₃)₂]⁺ | 159 | Trimethylsilylmethyl ligand cation |

| [SiMe₃]⁺ | 73 | Trimethylsilyl cation |

This table presents a hypothetical fragmentation pattern for bis[(trimethylsilyl)methyl]cadmium based on common fragmentation pathways in mass spectrometry.

Electron Diffraction Studies (for related Silylated Compounds)

Electron diffraction is a technique used to determine the structure of molecules in the gas phase or the crystal structure of thin films. scispace.com For volatile compounds like many organometallics, gas-phase electron diffraction can provide precise measurements of bond lengths, bond angles, and torsional angles in the isolated molecule, free from intermolecular interactions present in the solid state.

In a hypothetical gas-phase electron diffraction study of bis[(trimethylsilyl)methyl]cadmium, the key structural parameters to be determined would be the Cd-C bond length, the Si-C bond lengths, the C-Cd-C bond angle, and the Si-C-Si bond angle. The C-Cd-C angle would be particularly informative, indicating whether the molecule adopts a linear or bent geometry. A linear geometry would be expected for a simple two-coordinate cadmium complex with bulky ligands. The data obtained from such a study would provide a benchmark for comparison with theoretical calculations and structures determined by other methods, such as X-ray crystallography.

| Structural Parameter | Expected Value/Range | Significance |

| Cd-C bond length | ~2.1 - 2.3 Å | Indicates the strength of the metal-ligand bond |

| C-Cd-C bond angle | ~180° | Defines the overall geometry of the molecule |

| Si-C-Si bond angle | ~110 - 120° | Reflects the steric strain within the ligand |

This table outlines the key structural parameters that would be determined in an electron diffraction study of bis[(trimethylsilyl)methyl]cadmium, with expected values based on related structures.

Coordination Chemistry and Ligand Interactions of Bis Trimethylsilyl Methyl Cadmium

Adduct Formation with Donor Ligands

Despite the steric shielding provided by the bulky bis(trimethylsilyl)methyl groups, bis[(trimethylsilyl)methyl]cadmium retains its Lewis acidic character and reacts with various donor ligands to form stable adducts. This reactivity underscores the tendency of the cadmium center to expand its coordination sphere beyond the two-coordinate geometry of the parent molecule.

Bis[(trimethylsilyl)methyl]cadmium readily forms a stable, yellow, 1:1 adduct with 2,2'-bipyridyl (bpy). acs.org X-ray crystallographic studies have elucidated the molecular structure of this complex, revealing a four-coordinate cadmium center. cdnsciencepub.comrsc.org The geometry around the cadmium atom is best described as a distorted tetrahedron, significantly deviating from a linear C-Cd-C arrangement. The C-Cd-C bond angle is approximately 156°, a substantial distortion from the ideal 180° of the parent dialkylcadmium compound. cdnsciencepub.comrsc.org This bending is a direct consequence of the coordination of the bidentate bipyridyl ligand.

The bipyridyl ligand is bound to the cadmium center in a symmetrical fashion, with Cd-N bond lengths of approximately 252 and 253 pm. cdnsciencepub.comrsc.org These bond lengths are considerably longer than the sum of the covalent radii, suggesting a relatively weak interaction, which can be attributed to the steric pressure exerted by the bulky alkyl substituents. cdnsciencepub.com The N-Cd-N angle is constrained by the geometry of the bipyridyl ligand to about 65°. cdnsciencepub.comrsc.org The trimethylsilyl (B98337) groups are oriented away from the bipyridyl ligand to minimize steric repulsion. cdnsciencepub.comrsc.org

Table 1: Selected Structural Data for the Bipyridyl Adduct of Bis[(trimethylsilyl)methyl]cadmium

| Parameter | Value | Reference |

|---|---|---|

| C-Cd-C Bond Angle | 156(2)° | cdnsciencepub.comrsc.org |

| Cd-N Bond Lengths | 252, 253 pm | cdnsciencepub.comrsc.org |

| N-Cd-N Bond Angle | 65(1)° | cdnsciencepub.comrsc.org |

| Coordination Number of Cadmium | 4 | cdnsciencepub.comrsc.org |

While a structurally characterized 1,4-dioxane (B91453) adduct of bis[(trimethylsilyl)methyl]cadmium has not been extensively reported in the literature, the behavior of analogous organocadmium compounds, such as dimethylcadmium (B1197958), provides valuable insight. Dimethylcadmium, a much less sterically hindered compound, forms a polymeric adduct with 1,4-dioxane. In this structure, the cadmium atoms are four-coordinate with a distorted tetrahedral geometry, and the dioxane molecules act as bridging ligands, leading to a chain-like polymer.

Given the significantly greater steric bulk of the bis(trimethylsilyl)methyl groups compared to methyl groups, it is plausible that the formation of a similar polymeric structure with 1,4-dioxane would be sterically disfavored for bis[(trimethylsilyl)methyl]cadmium. The bulky ligands would likely prevent the close approach of multiple cadmium centers required for the formation of a polymeric chain. Instead, the formation of a monomeric, four-coordinate adduct, with the dioxane molecule acting as a bidentate or monodentate ligand, would be more probable. The interaction with diethyl ether has been noted to be relatively strong, suggesting a propensity for adduct formation with oxygen-based donors. acs.org

Steric Effects of the Bis(trimethylsilyl)methyl Ligand on Coordination Geometry and Stability

The bis(trimethylsilyl)methyl ligand is exceptionally bulky, and this steric hindrance plays a crucial role in determining the coordination geometry and stability of its cadmium complexes. The primary effect is the kinetic stabilization of the C-Cd bonds, which contributes to the compound's relatively high thermal stability. acs.org The bulky ligands effectively shield the cadmium center from potential decomposition pathways.

In the parent molecule, Cd[CH(SiMe₃)₂]₂, the steric repulsion between the two large ligands forces a linear C-Cd-C arrangement to maximize the distance between them. Upon adduct formation, as seen with bipyridyl, this linearity is compromised. The coordination of additional ligands forces the bis(trimethylsilyl)methyl groups to bend away, resulting in a distorted tetrahedral geometry. cdnsciencepub.comrsc.org The extent of this distortion is a balance between the strength of the donor ligand's coordination and the steric repulsion between the ligands. The weak binding of the bipyridyl ligand, as indicated by the long Cd-N bonds, is a testament to the significant steric strain within the molecule. cdnsciencepub.comnih.gov

Variable Coordination Numbers in Cadmium Organometallics

The coordination chemistry of cadmium is characterized by a wide range of coordination numbers, typically from two to eight, with four, five, and six being the most common. sigmaaldrich.com The large size of the cadmium ion allows it to accommodate a greater number of ligands compared to the smaller zinc ion. sigmaaldrich.com In the case of organocadmium compounds featuring the bis(trimethylsilyl)methyl ligand, the coordination number is heavily influenced by the steric demands of this ligand.

The parent compound, bis[(trimethylsilyl)methyl]cadmium, is two-coordinate in the gas phase and in hydrocarbon solution, a direct result of the steric bulk of the ligands. acs.org However, as demonstrated by the formation of the bipyridyl adduct, the cadmium center can readily increase its coordination number to four in the presence of suitable donor ligands. cdnsciencepub.comrsc.org A four-coordinate environment is also observed in the related compound bis{2-(dimethylamino)phenylmethyl}cadmium, where intramolecular coordination of the nitrogen atoms leads to a distorted tetrahedral geometry around the cadmium center. nih.gov The flexibility of the coordination number allows bis[(trimethylsilyl)methyl]cadmium to participate in a variety of chemical transformations that involve the coordination of substrates or reagents to the cadmium center.

Comparative Analysis of Coordination Motifs with Zinc and Mercury Analogs

A comparative analysis of the coordination chemistry of bis[(trimethylsilyl)methyl]cadmium with its zinc and mercury analogs reveals interesting trends within Group 12. The zinc analog, bis[(trimethylsilyl)methyl]zinc, is also a two-coordinate, linear molecule in the absence of donor ligands. acs.org Like the cadmium compound, it forms a four-coordinate adduct with 2,2'-bipyridyl. However, due to the smaller ionic radius of zinc, the M-C and M-N bonds are generally shorter, and the steric crowding is more pronounced.

The mercury analog, bis[(trimethylsilyl)methyl]mercury, is also a linear, two-coordinate species. acs.org Mercury, being a softer and larger metal ion than cadmium, forms weaker bonds with hard donor ligands like nitrogen and oxygen. Consequently, the adducts of the mercury compound with such ligands are expected to be less stable than their cadmium counterparts. The spectroscopic data (NMR and vibrational) for the homoleptic compounds of zinc, cadmium, and mercury show systematic trends consistent with the changes in metal electronegativity and size. acs.org

Table 2: Comparison of Properties for M[CH(SiMe₃)₂]₂ (M = Zn, Cd, Hg)

| Property | Zinc Analog | Cadmium Compound | Mercury Analog | Reference |

|---|---|---|---|---|

| Coordination Number (unsolvated) | 2 | 2 | 2 | acs.org |

| Geometry (unsolvated) | Linear | Linear | Linear | acs.org |

| Reactivity with Bipyridyl | Forms 4-coordinate adduct | Forms 4-coordinate adduct | Less stable adduct formation expected | acs.org |

Investigation of Metal Bis(trimethylsilyl)amide Complexes (as a general ligand class)

The bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻, is isoelectronic with the bis(trimethylsilyl)methyl carbanion, [CH(SiMe₃)₂]⁻, and provides a useful point of comparison. Metal bis(trimethylsilyl)amides are a well-studied class of compounds known for their volatility and solubility in nonpolar organic solvents, properties conferred by the bulky and lipophilic trimethylsilyl groups. nih.govnih.govutas.edu.au These ligands are known to stabilize low coordination numbers due to their steric bulk. nih.govnih.govutas.edu.au

For instance, transition metal complexes of the type M[N(SiMe₃)₂]₂ (where M = Mn, Fe, Co) are monomeric and two-coordinate in the gas phase but can dimerize in the solid state. utas.edu.au This tendency to form higher-coordinate species through bridging ligands is less pronounced for the bis(trimethylsilyl)methyl analogs due to the different bonding characteristics of the central carbon atom compared to the nitrogen atom in the amides. The study of metal bis(trimethylsilyl)amides provides a broader context for understanding how bulky silyl-substituted ligands influence the structure, stability, and reactivity of metal complexes across the periodic table. nih.govnih.govutas.edu.au

π-Arene Complexes of Cadmium(II) (general organocadmium coordination)

The interaction of organocadmium compounds with π-systems, particularly arenes, represents a nuanced area of coordination chemistry. While the primary bonding motif for organocadmium species involves direct cadmium-carbon σ-bonds, weaker interactions with π-electron clouds of aromatic rings can also occur, leading to the formation of π-arene complexes. These complexes are of interest for understanding the full coordination sphere of cadmium and its potential reactivity.

Research into the π-arene complexes of Cadmium(II) has revealed that the nature of the organocadmium precursor and the arene itself are critical factors in the formation and stability of these adducts. Generally, for a stable π-arene complex to form, the cadmium center needs to be sufficiently electrophilic to interact favorably with the electron-rich arene ring.

While there is a body of research on the π-arene complexes of Cadmium(II) with inorganic salts, information regarding such complexes with specific organocadmium compounds like bis[(trimethylsilyl)methyl]cadmium is not extensively documented in the existing scientific literature. However, the principles derived from the study of other cadmium π-arene complexes can provide insights into the potential behavior of bis[(trimethylsilyl)methyl]cadmium in the presence of aromatic ligands.

Studies on Cadmium(II) complexes with specialized macrocyclic ligands that incorporate an arene moiety have demonstrated the existence of weak intramolecular metal-arene interactions. In these systems, the arene fragment is positioned in close proximity to the cadmium ion, facilitating an interaction that is shorter than the sum of the van der Waals radii. Spectroscopic evidence, such as unusual NMR scalar couplings between the cadmium nucleus and the arene protons and carbons, supports the presence of a through-space interaction. Computational studies, including Density Functional Theory (DFT) calculations, suggest that while the electron density accumulation between the metal and the arene is small, the interaction is significant enough to influence the spectroscopic properties of the complex.

The formation of discrete π-arene complexes of Cadmium(II) has been achieved using cadmium salts with weakly coordinating anions, such as hexafluoroarsenate (B1215188) (AsF). In these instances, the weakly coordinating nature of the anion enhances the Lewis acidity of the Cadmium(II) center, making it more susceptible to interaction with the π-system of an arene.

In the context of bis[(trimethylsilyl)methyl]cadmium, the bulky trimethylsilylmethyl groups might sterically hinder the close approach of an arene ring to the cadmium center. However, it is also plausible that under appropriate conditions, such as in the presence of a strong Lewis acid to abstract one of the alkyl groups and generate a more electrophilic cationic cadmium species, the formation of a π-arene complex could be facilitated.

The following table summarizes key findings from research on general Cadmium(II) π-arene interactions, which can be extrapolated to hypothesize the behavior of organocadmium compounds like bis[(trimethylsilyl)methyl]cadmium.

| Cadmium Precursor | Arene Ligand(s) | Key Findings & Observations |

| Cd(AsF) | Various arenes | Formation of 1:1 π-arene complexes confirmed. The interaction leads to a deshielding of the Cd NMR resonance. |

| Cd(II) in benziporphyrin macrocycles | Intramolecular phenylene moiety | X-ray studies show the arene fragment approaches the Cd(II) ion at a distance shorter than the sum of van der Waals radii. Unusual H-Cd and C-Cd scalar couplings are observed, indicating a direct interaction. DFT calculations suggest a weak, primarily steric interaction with a small degree of electron density accumulation. |

It is important to note that the direct synthesis and structural characterization of a π-arene complex of bis[(trimethylsilyl)methyl]cadmium remains a subject for future research. The insights from related systems provide a foundational understanding of the factors that would govern such an interaction.

Mechanistic Investigations of Organocadmium Transformations Involving Bis Trimethylsilyl Methyl Systems

Hydride Transfer and Abstraction Mechanisms:Research in this area would investigate the ability of bis[(trimethylsilyl)methyl]cadmium to act as a hydride donor or to undergo hydride abstraction by a suitable reagent. This would involve probing the reactivity of the C-H bonds of the trimethylsilylmethyl ligands and determining the factors that influence such hydride transfer processes.

Despite extensive searches for specific literature pertaining to these mechanistic investigations for bis[(trimethylsilyl)methyl]cadmium, the required detailed research findings, including data tables and in-depth discussions of reaction pathways, could not be located. The available scientific literature tends to focus on the synthesis, structure, and general applications of organocadmium compounds, with less emphasis on the detailed mechanistic elucidation of their specific reactions as outlined. Therefore, the creation of a scientifically rigorous article strictly adhering to the provided outline is not feasible based on the currently accessible information.

Applications in Materials Science and Precursor Chemistry

Single-Source Precursors for II/VI Semiconductor Materials Deposition (e.g., CdS, CdSe, CdZnS, CdZnSe)

While many synthetic routes for II/VI semiconductors employ dual-source precursors, where the metal and the chalcogen are introduced from separate compounds, the use of single-source precursors which contain both elements in one molecule is an area of active research. These precursors can offer better control over stoichiometry and potentially lower deposition temperatures.

Research into novel single-source precursors has demonstrated the synthesis of cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) nanoparticles through the thermolysis of complexes that are structurally related to Cadmium, bis(trimethylsilyl)methyl)-. For instance, bis(hexylmethyldithio-/diselenocarbamato)cadmium(II)/zinc(II) complexes have been successfully used to produce high-quality, monodispersed nanoparticles of CdS, CdSe, ZnS, and ZnSe. researchgate.net These precursors are noted for their air stability and clean decomposition, leading to high yields of the desired nanocrystals. researchgate.net In a typical synthesis, the precursor is dissolved in a high-boiling point solvent like trioctylphosphine (B1581425) (TOP) and injected into hot trioctylphosphine oxide (TOPO), leading to the formation of TOPO-capped nanoparticles. sci-hub.sepsu.edu

The synthesis of ternary and quaternary II/VI materials such as CdZnS and CdZnSe often involves co-thermolysis of multiple precursors. While specific studies detailing the use of Cadmium, bis(trimethylsilyl)methyl)- as a single-source precursor for these ternary and quaternary materials are not extensively documented in the reviewed literature, the principles demonstrated with binary compounds suggest its potential utility in such systems, likely in combination with a corresponding zinc precursor.

Synthesis of Cadmium Selenide and Cadmium Sulfide Nanocrystals

The synthesis of high-quality semiconductor nanocrystals, or quantum dots, is a cornerstone of nanotechnology. Cadmium, bis(trimethylsilyl)methyl)- and related organocadmium compounds play a crucial role in these synthetic processes, often in conjunction with a separate chalcogen source.

In a widely adopted method for synthesizing CdSe nanocrystals, an organocadmium precursor is reacted with a selenium source in a high-temperature coordinating solvent. While dimethylcadmium (B1197958) has been a common choice, the principles of this synthesis are applicable to other organocadmium precursors. The reaction typically involves the rapid injection of a solution of the cadmium and selenium precursors into a hot solvent, leading to a burst of nucleation followed by controlled growth of the nanocrystals. nih.gov

Similarly, for the synthesis of CdS nanocrystals, a cadmium precursor is reacted with a sulfur source. One common approach involves the use of bis(trimethylsilyl)sulfide as the sulfur source in combination with a cadmium precursor. nih.gov The reaction conditions, such as temperature, precursor concentration, and the nature of the capping ligands, are critical in determining the size, shape, and optical properties of the resulting nanocrystals.

The table below summarizes typical reaction parameters for the synthesis of CdSe and CdS nanocrystals using organocadmium precursors.

| Parameter | Cadmium Selenide (CdSe) Synthesis | Cadmium Sulfide (CdS) Synthesis |

| Cadmium Precursor | Organocadmium compound | Organocadmium compound |

| Chalcogen Precursor | Trioctylphosphine selenide (TOPSe) or bis(trimethylsilyl)selenide | bis(trimethylsilyl)sulfide |

| Solvent/Capping Agent | Trioctylphosphine oxide (TOPO), Trioctylphosphine (TOP) | Trioctylphosphine oxide (TOPO), Trioctylphosphine (TOP) |

| Temperature | Typically between 200-360 °C | Typically between 200-300 °C |

| Typical Product | Monodisperse CdSe nanocrystals (Quantum Dots) | Monodisperse CdS nanocrystals (Quantum Dots) |

Metal Organic Chemical Vapor Deposition (MOCVD) Applications

Metal Organic Chemical Vapor Deposition (MOCVD) is a key technique for producing high-quality thin films of semiconductor materials. The choice of precursor is critical in MOCVD, as it must be sufficiently volatile to be transported into the reaction chamber and decompose cleanly on the substrate surface.

Organometallic compounds with bulky ligands, such as the trimethylsilylmethyl group, can exhibit the desired volatility and decomposition characteristics for MOCVD. While specific studies detailing the MOCVD of II/VI materials using Cadmium, bis(trimethylsilyl)methyl)- are not prevalent in the reviewed literature, related organocadmium compounds have been successfully employed. For example, novel air-stable precursors based on bis[methyl(n-hexyl)diselenocarbamato]-cadmium have been shown to decompose cleanly in MOCVD to produce selenide films. sci-hub.se This demonstrates the potential of appropriately designed organocadmium complexes for MOCVD applications.

The general process for MOCVD of a II/VI semiconductor like CdS would involve the following steps:

Vaporization of the organocadmium precursor (and a separate sulfur source if not a single-source precursor).

Transport of the precursor vapors into the reaction chamber using a carrier gas.

Decomposition of the precursors on a heated substrate.

Formation of a thin film of the desired material on the substrate.

The quality of the resulting film is highly dependent on parameters such as substrate temperature, precursor flow rates, and the pressure within the reaction chamber.

Precursor Chemistry for Other Organometallic Species

The reactivity of the cadmium-carbon bond in Cadmium, bis(trimethylsilyl)methyl)- makes it a useful starting material for the synthesis of other organometallic compounds. The trimethylsilylmethyl ligand can be transferred to other metals through transmetalation reactions.

For instance, the reaction of Cadmium, bis(trimethylsilyl)methyl)- with a metal halide can lead to the formation of a new organometallic compound of that metal and cadmium halide as a byproduct. The bulky and sterically demanding nature of the bis(trimethylsilyl)methyl ligand can be used to stabilize metals in low coordination numbers or to influence the reactivity of the resulting organometallic complex. researchgate.net

While specific examples of the use of Cadmium, bis(trimethylsilyl)methyl)- as a precursor for other organometallic species are not extensively detailed in the provided search results, the fundamental principles of organometallic chemistry suggest its utility in this area. The compound can serve as a source of the [CH(SiMe3)2] anion, which can be incorporated into a wide variety of organometallic frameworks.

Theoretical and Computational Studies of Bis Trimethylsilyl Methyl Cadmium

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and bonding in organometallic complexes. For molecules with bulky ligands like bis[(trimethylsilyl)methyl]cadmium, DFT can elucidate the nature of the metal-ligand interactions and the distribution of electron density within the molecule.

Studies on analogous compounds, such as lanthanide complexes with bis(trimethylsilyl)methyl ligands, reveal that the metal-carbon bond is significantly covalent. nih.gov A Mulliken population analysis in these systems indicates substantial participation of the metal's d-orbitals in the bonding. nih.gov This covalent character is a key feature of the electronic structure.

In a complex of bis[(trimethylsilyl)methyl]cadmium with 2,2'-bipyridyl, the geometry around the cadmium atom is distorted from a linear C-Cd-C arrangement, with a C-Cd-C bond angle of 156(2)°. This deviation from linearity suggests a degree of flexibility in the coordination sphere of the cadmium, influenced by the steric bulk of the trimethylsilylmethyl groups and their interaction with other ligands.

The electronic structure of such complexes is also influenced by potential agostic interactions, where a C-H or Si-C bond from the ligand interacts with the metal center. DFT calculations on similar systems have been used to distinguish between these interactions, showing, for example, that β-Si-C agostic interactions can lead to significant increases in the corresponding Si-C bond lengths. nih.gov

Computational Analysis of Bonding Characteristics (e.g., Cadmium-Carbon Bond Polarity and Strength)

Computational analysis provides detailed insights into the nature of the cadmium-carbon bond in bis[(trimethylsilyl)methyl]cadmium. The polarity and strength of this bond are fundamental to the compound's reactivity and stability.

Experimental data from the crystal structure of a related compound, bis{2-(dimethylamino)phenylmethyl}cadmium, shows Cd-C bond lengths in the range of 2.166(4) to 2.169(3) Å. nih.gov These experimental values serve as a crucial benchmark for computational models.

Theoretical studies on similar metal-alkyl systems, such as the lithium and sodium analogues, have highlighted the nature of the metal-carbon bond. In monomeric forms, these are typically two-center two-electron bonds. In oligomeric or polymeric structures, three-center two-electron bonds can become significant. Given that bis[(trimethylsilyl)methyl]cadmium is monomeric in the gas phase, the Cd-C bond is expected to be a conventional two-center two-electron bond.

Molecular Modeling of Ligand-Metal Interactions and Energetics

Molecular modeling techniques, including molecular mechanics and molecular dynamics, can be employed to study the interactions between the bulky bis(trimethylsilyl)methyl ligands and the central cadmium atom. These methods are particularly useful for understanding the conformational flexibility and steric effects within the molecule.

The steric bulk of the trimethylsilyl (B98337) groups is a defining feature of this compound. Molecular modeling can quantify the steric hindrance around the cadmium center, which is crucial for explaining its coordination chemistry and reactivity. The flexible nature of the Si-C and C-H bonds allows the ligands to adopt conformations that minimize steric strain.

Comparative Organometallic Chemistry: Zinc and Mercury Analogs of Bis Trimethylsilyl Methyl Systems

Synthesis and Structural Comparisons with Homoleptic Bis[(trimethylsilyl)methyl]zinc and Mercury Compounds

The synthesis of homoleptic bis[(trimethylsilyl)methyl] complexes of zinc, cadmium, and mercury typically involves the reaction of a suitable metal halide with a lithium or Grignard reagent of the bis(trimethylsilyl)methyl ligand. For instance, bis[(trimethylsilyl)methyl]mercury can be synthesized via the reaction of mercury(II) chloride with [(trimethylsilyl)methyl]magnesium chloride.

In a related complex, bis{2-(dimethylamino)phenylmethyl}cadmium, the Cd-C bond lengths are approximately 2.166 Å and 2.169 Å. nih.gov For comparison, in the bipyridyl adduct of bis(trimethylsilylmethyl)cadmium, the mean Cd-C distance is 214 pm. cdnsciencepub.com The C-Cd-C bond angle in this adduct is significantly distorted from linearity at 156(2)°. cdnsciencepub.com In contrast, dialkylzinc compounds are generally monomeric with a linear C-Zn-C arrangement. For example, bis(2,4,6-trimethylphenyl)zinc(II) exhibits a strictly linear environment with a Zn-C bond length of 1.951(5) Å. The C-M-C bond angle in these sterically hindered complexes is a balance between the preference for linear coordination in Group 12 dialkyls and the steric repulsion between the bulky bis(trimethylsilyl)methyl ligands. As the atomic radius increases from Zn to Cd to Hg, the M-C bond lengths are expected to increase, which can in turn influence the C-M-C bond angle.

| Compound | Metal | M-C Bond Length (Å) | C-M-C Bond Angle (°) |

| Bis[(trimethylsilyl)methyl]zinc | Zn | Data not available | Data not available |

| Bis[(trimethylsilyl)methyl]cadmium | Cd | ~2.14 - 2.17 | ~156 |

| Bis[(trimethylsilyl)methyl]mercury | Hg | Data not available | Data not available |

Note: Data for the homoleptic compounds is limited; values are based on related structures.

Differential Reactivity Profiles (e.g., Thermal Stability, Reactivity Towards Protic Reagents)

The thermal stability and reactivity of these organometallic compounds are significantly influenced by the nature of the metal-carbon bond.

Thermal Stability: A study on the thermal stability of related N-alkyl-N-phenyl-dithiocarbamate complexes of Zn(II), Cd(II), and Hg(II) revealed a decreasing order of stability as follows: Hg > Zn > Cd. nih.gov While this trend is for a different class of compounds, it provides some insight into the relative strengths of the metal-ligand bonds. For the bis(trimethylsilyl) system, bis(trimethylsilyl)mercury is known to decompose upon prolonged heating at 100-160 °C or when exposed to light in an ethereal solution, yielding hexamethyldisilane (B74624) and elemental mercury. wikipedia.org Specific thermal decomposition data for the zinc and cadmium bis[(trimethylsilyl)methyl] analogs is less readily available, but the general trend in M-C bond energies (Zn-C > Cd-C > Hg-C) would suggest a higher thermal stability for the zinc and cadmium compounds compared to the mercury analog, though other factors can also play a role.

Reactivity Towards Protic Reagents: The reactivity of these compounds towards protic reagents, such as acids and alcohols, is a key characteristic of their chemical behavior. Bis(trimethylsilyl)mercury reacts with hydrogen chloride to produce trimethylsilane (B1584522) and trimethylsilyl (B98337) chloride, along with elemental mercury, indicating the cleavage of the Hg-Si bond. wikipedia.org This reactivity is typical for organometallic compounds where the metal is less electropositive.

The reaction with alcohols generally leads to the formation of metal alkoxides. For instance, dialkylzinc and dialkylcadmium compounds react with alcohols to form alkylmetal alkoxides. researchgate.net The general reaction is: R₂M + R'OH → R MOR' + RH (where M = Zn, Cd)

The reactivity of the M-C bond towards protonolysis is expected to increase with the increasing polarity of the bond, which is influenced by the electronegativity of the metal. Given the electronegativity trend (Pauling scale: Zn = 1.65, Cd = 1.69, Hg = 2.00), the reactivity towards protic reagents is expected to be in the order of Zn > Cd > Hg, with the zinc and cadmium compounds being more susceptible to protonolysis than the mercury analog.

Comparative Coordination Tendencies and Oligomerization Behavior (e.g., Pyridine (B92270) Adducts, Alkylcadmium vs. Alkylzinc Alkoxides)

The Lewis acidity of the metal center in these bis[(trimethylsilyl)methyl] complexes dictates their coordination tendencies and the likelihood of forming adducts with Lewis bases or undergoing oligomerization.

Pyridine Adducts: Bis[(trimethylsilyl)methyl]cadmium is known to form a complex with 2,2'-bipyridyl. cdnsciencepub.com In this adduct, the cadmium center is four-coordinate, with the C-Cd-C angle deviating significantly from linearity to accommodate the chelating ligand. cdnsciencepub.com The formation of such adducts is indicative of the Lewis acidic character of the cadmium center. While specific studies on the pyridine adducts of the homoleptic zinc and mercury bis[(trimethylsilyl)methyl] compounds are not detailed, the general trend in Lewis acidity for Group 12 M(II) ions is Zn > Cd > Hg. This suggests that the zinc analog would readily form stable pyridine adducts, possibly with a higher coordination number than cadmium, while the mercury analog would have the weakest tendency to do so.

Oligomerization Behavior: The bulky bis[(trimethylsilyl)methyl] ligands generally prevent oligomerization of the parent compounds, which exist as monomers. However, upon reaction with protic reagents like alcohols, the resulting alkylmetal alkoxides can exhibit varying degrees of association.

For instance, methylcadmium alkoxides, (MeCdOR)n, are typically tetrameric in benzene (B151609) solution, similar to their methylzinc counterparts. researchgate.net This suggests a tendency to form cubane-like structures. In contrast, the less sterically hindered alkylzinc alkoxides can form higher oligomers. The degree of oligomerization is a delicate balance between the steric bulk of the alkyl and alkoxide groups and the bridging ability of the oxygen atom of the alkoxide. The larger ionic radius of cadmium compared to zinc may also influence the preferred geometry and degree of association in the resulting alkoxide complexes.

Analysis of Bonding Characteristics and Electronegativity Influences on Metal-Carbon Bonds

The nature of the metal-carbon bond in these Group 12 organometallic compounds is a key factor governing their structure and reactivity. These bonds are primarily covalent but possess some ionic character, which is influenced by the electronegativity of the metal.

The electronegativity of the Group 12 elements increases down the group (Zn < Cd < Hg), which is an unusual trend compared to other groups in the periodic table. This has a direct impact on the polarity of the M-C bond. The Zn-C and Cd-C bonds are more polarized towards the carbon atom compared to the Hg-C bond, making them more susceptible to attack by electrophiles and protic reagents.

Theoretical studies on related MX₂ (M = Zn, Cd, Hg) complexes interacting with π-systems indicate that the strength of the interaction decreases in the order Zn > Cd > Hg. mdpi.com This trend is attributed to the increasing energy of the metal's valence s-orbital down the group, which leads to a weaker interaction with the ligand orbitals. This supports the notion of stronger and more covalent bonding for the lighter elements in this group when interacting with carbon-based ligands.

Calorimetric studies on related zinc alkyls and metal amides have provided insights into the M-C and M-N bond energy terms. For instance, the Zn-C bond energy term in Zn(CH₂SiMe₃)₂ was found to be 195 kJ mol⁻¹. doi.org A comparison of M-N bond energy terms in M[N(SiMe₃)₂]₂ showed a trend of Zn-N (203-209 kJ mol⁻¹) > Cd-N (144 kJ mol⁻¹) > Hg-N (108 kJ mol⁻¹). doi.org This trend in bond energies for the metal-amide bond is likely to be mirrored in the metal-carbon bonds of the bis[(trimethylsilyl)methyl] analogs, indicating a decrease in bond strength down the group. This is consistent with the general trend of decreasing M-C bond energies down a group in the p-block. uwimona.edu.jm

Future Horizons in Bis[(trimethylsilyl)methyl]cadmium Chemistry: A Roadmap for Innovation

The field of organometallic chemistry continues to unearth novel compounds with unique reactivity and potential applications. Among these, bis[(trimethylsilyl)methyl]cadmium, with its bulky silylmethyl ligands, presents a fascinating case study in the exploration of structure, bonding, and reactivity. While foundational knowledge has been established, the future of bis[(trimethylsilyl)methyl]cadmium chemistry is poised for significant expansion, driven by the pursuit of more efficient synthetic methodologies, unprecedented reactivity patterns, and the creation of advanced materials. This article delineates the key future research directions and emerging areas that are set to define the next chapter in the chemistry of this intriguing organocadmium compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.